Methyl 3-bromo-2-(difluoromethyl)benzoate
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Overview
Description
Methyl 3-bromo-2-(difluoromethyl)benzoate: is an organic compound with the molecular formula C9H7BrF2O2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and difluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination: The synthesis of methyl 3-bromo-2-(difluoromethyl)benzoate typically begins with the bromination of methyl benzoate. This involves the reaction of methyl benzoate with bromine in the presence of a catalyst such as iron(III) bromide to yield methyl 3-bromobenzoate.
Industrial Production Methods:
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. This often involves continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 3-bromo-2-(difluoromethyl)benzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cross-Coupling Reactions: It can undergo cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Cross-Coupling: Palladium catalysts in the presence of bases like potassium carbonate and solvents such as tetrahydrofuran (THF) or toluene.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.
Coupling Products: Complex aromatic compounds with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of methyl 3-bromo-2-(difluoromethyl)benzoate is primarily based on its ability to participate in various chemical reactions due to the presence of reactive bromine and difluoromethyl groups. These groups can interact with different molecular targets, leading to the formation of new chemical bonds and the modification of existing structures. The exact pathways and molecular targets depend on the specific application and the nature of the reactions involved .
Comparison with Similar Compounds
Methyl 3-(trifluoromethyl)benzoate: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
Methyl 3-bromobenzoate: Lacks the difluoromethyl group, making it less reactive in certain types of chemical reactions.
Uniqueness:
Methyl 3-bromo-2-(difluoromethyl)benzoate is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct reactivity and properties. This makes it a versatile compound in organic synthesis and other applications .
Properties
Molecular Formula |
C9H7BrF2O2 |
---|---|
Molecular Weight |
265.05 g/mol |
IUPAC Name |
methyl 3-bromo-2-(difluoromethyl)benzoate |
InChI |
InChI=1S/C9H7BrF2O2/c1-14-9(13)5-3-2-4-6(10)7(5)8(11)12/h2-4,8H,1H3 |
InChI Key |
QUDFVENRRLDNBW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)Br)C(F)F |
Origin of Product |
United States |
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